CD4-gp120 Interaction Inhibition Potency: NBD-10007 vs. NBD-09027 vs. NBD-556
In a direct head-to-head comparison measuring inhibition of CD4-gp120 protein-protein interaction, NBD-10007 demonstrated an IC50 of 10.7 ± 0.7 μM, which is 1.7-fold less potent than NBD-09027 (IC50 = 6.2 ± 0.8 μM) and 1.2-fold less potent than NBD-556 (IC50 = 8.9 ± 1.4 μM) [1]. This quantitative difference establishes that while NBD-10007 effectively disrupts the initial gp120-CD4 binding event, NBD-09027 exhibits significantly superior potency in this specific molecular interaction assay, with the difference between NBD-09027 and NBD-556 being statistically significant (P < 0.05) [1]. The data reflect mean ± standard deviation from three independent experiments [1].
| Evidence Dimension | IC50 for CD4-gp120 interaction inhibition |
|---|---|
| Target Compound Data | 10.7 ± 0.7 μM |
| Comparator Or Baseline | NBD-09027: 6.2 ± 0.8 μM; NBD-556: 8.9 ± 1.4 μM |
| Quantified Difference | NBD-10007 is 1.7-fold less potent than NBD-09027; 1.2-fold less potent than NBD-556 |
| Conditions | CD4-gp120 protein-protein interaction inhibition assay; values are mean ± SD from three independent experiments; conducted in the context of systematic evaluation of NBD series CD4-mimetic HIV-1 entry inhibitors |
Why This Matters
This assay quantifies direct molecular target engagement (gp120-CD4 disruption), making it the most relevant metric for researchers prioritizing pure binding inhibition as a mechanistic probe or for structure-activity relationship (SAR) studies comparing NBD-series scaffolds.
- [1] Curreli F, Kwon YD, Zhang H, Yang Y, Scacalossi D, Kwong PD, Debnath AK. Table 1: IC50 values (μM) for NBD compounds in cell-cell fusion and CD4-gp120 interaction assays. Antimicrob Agents Chemother. 2014;58(9):5478-91. doi: 10.1128/AAC.03339-14. PMID: 25001301. View Source
